Trimethylaluminum

Description

Properties

IUPAC Name |

trimethylalumane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH3.Al/h3*1H3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTRXTDYQLMHGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Al](C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9Al | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058787 | |

| Record name | Aluminum, trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid; mp = 15 deg C; [Merck Index] | |

| Record name | Aluminum, trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethylaluminum | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18353 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

12.4 [mmHg] | |

| Record name | Trimethylaluminum | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18353 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

75-24-1 | |

| Record name | Trimethylaluminum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylaluminum | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum, trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum, trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylaluminium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLALUMINUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV210LG46J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Bonding of Trimethylaluminum

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the molecular structure and chemical bonding of trimethylaluminum (TMA), a pivotal organoaluminum compound in both industrial and research settings.

Introduction

This compound (TMA), with the empirical formula Al(CH₃)₃, is one of the simplest and most important organoaluminum compounds.[1] Despite its name, it primarily exists as a dimer with the formula Al₂(CH₃)₆.[1][2] This colorless, pyrophoric liquid is a crucial reagent and precursor in various chemical processes, including Ziegler-Natta catalysis for polyolefin production, the synthesis of methylaluminoxane (MAO), and in semiconductor fabrication through Metalorganic Vapour Phase Epitaxy (MOVPE) and Atomic Layer Deposition (ALD).[1][2][3] Its high reactivity stems from its unique "electron-deficient" nature, which dictates its distinct structure and bonding characteristics.

Molecular Structure: A Dimeric Framework

In condensed phases (solid and liquid) and concentrated solutions, this compound exists almost exclusively as a dimer, Al₂(CH₃)₆.[4][5] An equilibrium between the monomeric and dimeric forms can be established in the gas phase, particularly at higher temperatures and lower pressures.[1][5]

The dimeric structure is analogous to that of diborane (B₂H₆). It features two aluminum atoms bridged by two methyl groups, with four additional methyl groups in terminal positions. The aluminum centers are tetrahedral.[1] The carbon atoms of the bridging methyl groups are pentacoordinate, being bonded to three hydrogen atoms and two aluminum atoms.[1][2] This arrangement results in a four-membered Al-C-Al-C ring.[6]

Structural Data

The precise geometric parameters of the Al₂(CH₃)₆ dimer have been determined by several experimental techniques, primarily single-crystal X-ray diffraction, gas-phase electron diffraction, and powder neutron diffraction. The data reveals a molecule with D2h skeletal symmetry.[7] Key structural parameters are summarized below for comparison.

Table 1: Bond Lengths in this compound Dimer (Al₂(CH₃)₆)

| Bond Type | X-ray Diffraction (Å)[7] | Gas-Phase Electron Diffraction (Å)[1] | Powder Neutron Diffraction (Å)[4] |

| Al-C (bridging) | 2.24 | 2.14 | 2.145 / 2.146 |

| Al-C (terminal) | 1.99 | 1.97 | 1.945 / 1.926 |

| Al···Al (distance) | - | - | 2.700 |

Table 2: Bond Angles in this compound Dimer (Al₂(CH₃)₆)

| Angle | X-ray Diffraction (°)[7] | Powder Neutron Diffraction (°)[4] |

| Al-C-Al (bridging) | 70 | - |

| C (terminal)-Al-C (terminal) | 124 | 125.8 |

| C (bridging)-Al-C (bridging) | - | 102.0 |

| C (bridging)-Al-C (terminal) | - | 108.8 / 105.3 / 109.3 / 103.3 |

Chemical Bonding: The 3-Center, 2-Electron Model

The bonding in the Al₂(CH₃)₆ dimer is a classic example of an "electron-deficient" molecule, where there are fewer valence electrons than required to form conventional 2-center, 2-electron (2c-2e) bonds between all adjacent atoms.

-

Terminal Bonds: The four terminal Al-C bonds are conventional covalent 2c-2e bonds, formed from the overlap of an sp³ hybrid orbital on aluminum with an sp³ hybrid orbital on the carbon of the methyl group.

-

Bridging Bonds: The two bridging Al-C-Al linkages are best described by a 3-center, 2-electron (3c-2e) bonding model.[2] In this model, a single pair of electrons is delocalized over three atoms (Al, C, and Al), creating a bond that holds the dimer together. This delocalized multicenter bonding accounts for the longer Al-C bond distances observed in the bridging positions compared to the terminal ones.[8][9] Recent studies combining high-angle X-ray diffraction and quantum-chemical methods suggest the bonding is predominantly ionic, with the bridging methyl groups involved in two highly ionic 3c-2e bonds.[8][9]

The methyl groups in the dimer are not static; they interchange readily between bridging and terminal positions in an intramolecular process.[1][2]

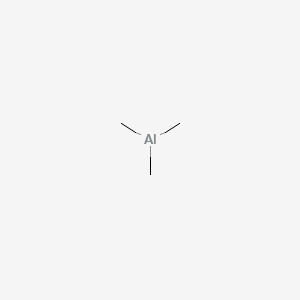

Figure 1: Structure of the this compound (TMA) Dimer.

Monomer-Dimer Equilibrium

In the gas phase, an equilibrium exists between the dimer and the monomer, Al(CH₃)₃. The monomeric form has a trigonal planar geometry, consistent with sp² hybridization at the aluminum center, leaving an empty p-orbital perpendicular to the molecular plane.[5][10] This empty orbital makes the monomer a potent Lewis acid, driving the dimerization to satisfy the electron deficiency of the aluminum center.

Figure 2: Monomer-Dimer Equilibrium of this compound.

Experimental Protocols for Structural Determination

The pyrophoric and air-sensitive nature of TMA necessitates specialized handling and experimental techniques for its structural analysis.[11] All manipulations must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[12]

Single-Crystal X-ray Diffraction

This method provides highly precise structural data for the solid state.

Methodology:

-

Sample Preparation: A single crystal of TMA is grown at low temperature. The compound, which is liquid at room temperature (m.p. 15 °C), is distilled into a thin-walled glass capillary.[13] The capillary is sealed and cooled in situ on the diffractometer to freeze the liquid and grow a single crystal.

-

Data Collection: The mounted crystal is maintained at a low temperature (e.g., 4.5 K or 93 K) throughout the experiment to minimize thermal motion and prevent melting. A beam of monochromatic X-rays is directed at the crystal.

-

Diffraction and Analysis: The crystal diffracts the X-rays into a specific pattern of spots. The intensities and positions of these spots are collected by a detector. These data are then used to calculate an electron density map of the crystal, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.[9][13]

Gas-Phase Electron Diffraction

This technique is used to determine the molecular structure in the gas phase, allowing for the study of the monomer-dimer equilibrium.

Methodology:

-

Sample Introduction: A gaseous sample of TMA is introduced into a high-vacuum chamber through a fine nozzle.[14] The temperature of the sample reservoir and nozzle can be controlled to vary the monomer/dimer ratio.

-

Electron Scattering: A high-energy beam of electrons is fired through the gas jet. The electrons are scattered by the electrostatic potential of the TMA molecules.

-

Data Analysis: The scattered electrons form a diffraction pattern on a detector. This pattern is analyzed to produce a radial distribution curve, which gives information about the interatomic distances in the molecule. By fitting this curve to a molecular model, precise bond lengths and angles for both the monomeric and dimeric species can be obtained.[14][15]

Figure 3: General workflow for structural analysis of TMA.

Conclusion

The structure of this compound is a cornerstone example of electron-deficient bonding in organometallic chemistry. Its existence as a dimer, held together by 3-center, 2-electron bridging methyl groups, is a direct consequence of the high Lewis acidity of the aluminum center. Understanding this unique dimeric framework and the underlying bonding principles is essential for professionals working with TMA, as its structure dictates its reactivity and informs its safe handling and application in diverse fields, from polymer science to microelectronics. The detailed structural parameters, elucidated through sophisticated experimental techniques, provide a quantitative basis for comprehending and predicting its chemical behavior.

References

- 1. Trimethylaluminium - Wikipedia [en.wikipedia.org]

- 2. Trimethylaluminium [chemeurope.com]

- 3. This compound 0.97 TMA [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound: Bonding by Charge and Current Topology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 11. purdue.edu [purdue.edu]

- 12. benchchem.com [benchchem.com]

- 13. pubs.aip.org [pubs.aip.org]

- 14. researchgate.net [researchgate.net]

- 15. The electron diffraction investigation of the molecular structure of aluminium trimethyl in the vapour phase - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

synthesis of trimethylaluminum process

An In-depth Technical Guide to the Synthesis of Trimethylaluminum

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (TMA), with the chemical formula Al₂(CH₃)₆, is a pyrophoric, colorless liquid that serves as a vital organoaluminum compound in a multitude of industrial and research applications.[1] Its utility spans from being a co-catalyst in Ziegler-Natta polymerization for producing polyolefins to its use in semiconductor fabrication for the deposition of thin films through processes like Metal Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD).[1][2] Furthermore, TMA is an important reagent in organic synthesis, acting as a methylation agent and as a precursor for other organometallic compounds like trimethylgallium and Tebbe's reagent.[1][2] Given its high reactivity and the stringent purity requirements for applications such as in semiconductors, a thorough understanding of its synthesis and purification processes is crucial. This guide provides a detailed overview of the core industrial and laboratory-scale synthesis methods for this compound, complete with experimental protocols, quantitative data, and process visualizations.

Core Synthesis Processes

Several methods have been developed for the synthesis of this compound, ranging from direct reactions with aluminum to alkyl exchange processes. The most prominent methods are detailed below.

The Direct Synthesis (Two-Step) Process

The direct synthesis process is a widely used industrial method for producing this compound. It involves the reaction of aluminum metal with methyl chloride in the presence of sodium.[1][2]

The overall reaction can be summarized as follows: 2 Al + 6 CH₃Cl + 6 Na → Al₂(CH₃)₆ + 6 NaCl [1][2]

This process is typically carried out in two steps, which may involve the formation of methylaluminum chlorides as intermediates.

Experimental Protocol:

While specific industrial protocols are proprietary, a general laboratory-scale representation of a related process, the alkali reduction method, can be described. This method involves reacting dimethylaluminum chloride (DMAC) with molten sodium dispersed in a hydrocarbon solvent.[3][4]

-

Reactor Setup: A suitable reaction flask is charged with a high-boiling point hydrocarbon solvent, such as mineral oil.[3][4]

-

Reactant Addition: Dimethylaluminum chloride (DMAC) and sodium are added stepwise in controlled increments to the reaction flask.[4]

-

Temperature Control: The reaction mixture is heated and maintained at a temperature range of 120-150°C during the addition of reactants.[3][4]

-

Reaction Completion: After the addition is complete, the mixture is stirred and heated for an additional period, typically one to four hours, to ensure the reaction goes to completion.[3][4]

-

Product Isolation: this compound is then isolated from the reaction mixture by vacuum distillation.[3][4]

To enhance the reaction, an alkali or alkaline earth metal fluoride, such as sodium fluoride, can be used.[3]

Alkyl Exchange Process

The alkyl exchange process provides an alternative route to this compound, starting from a higher trialkylaluminum compound, typically triethylaluminum (TEA). This process involves the reaction of the trialkylaluminum with a methyl halide.[5]

An example of this reaction is: Al(C₂H₅)₃ + 3 CH₃Br → Al(CH₃)₃ + 3 C₂H₅Br

This exchange can be facilitated by the use of a catalyst.

Experimental Protocol with Iron-Stibonium Complex Catalyst:

A specific example of a catalyzed alkyl exchange reaction involves the use of an iron-stibonium complex catalyst.[6]

-

Catalyst Preparation: The catalyst is formed from SbCl₃ and FeCl₃.

-

Reaction Setup: Triethylaluminum (TEA) is reacted with methyl bromide in a suitable solvent, such as decane.[6]

-

Reaction Conditions: The reaction is carried out at a temperature of approximately 105°C and a pressure of 0.1 MPa.[6]

-

Reactant Feeding: TEA is fed into the reactor over a period of 150 minutes.[6]

-

Product Formation: Under optimal conditions, this process can achieve a high conversion of TEA with good yield and purity of TMA.[6]

Sodium Reduction of Methylaluminum Chlorides

This method is a common industrial and laboratory-scale preparation technique. It involves the reduction of methylaluminum chlorides, such as dimethylaluminum chloride (DMAC) or methylaluminum sesquichloride (MASC), using sodium metal.[3][4][7] The reaction is typically performed in a hydrocarbon solvent.[3]

The overall reaction with DMAC is: 3 (CH₃)₂AlCl + 3 Na → 2 (CH₃)₃Al + Al + 3 NaCl [4]

A significant drawback of this method is the deposition of sodium chloride and metallic aluminum on the surface of the sodium, which can lower the yield.[3] The use of an alkali or alkaline earth metal fluoride can help to mitigate this issue and enhance the conversion to TMA.[3]

Experimental Protocol with Fluoride Enhancement:

-

Reactor Charging: A reaction flask is charged with a high-boiling solvent (e.g., mineral oil), sodium, and a catalytic amount of sodium fluoride.[3]

-

Reactant Addition: Dimethylaluminum chloride (DMAC) is added incrementally to the heated reaction mixture.

-

Temperature Maintenance: The reaction temperature is maintained between 120°C and 140°C during the addition of reactants.[3]

-

Post-Reaction Heating: After the addition is complete, the mixture is stirred at 140°C for an additional four hours to ensure the reaction is complete.[3]

-

Product Isolation: this compound is isolated from the reaction mixture via vacuum distillation.[3]

Purification of this compound

For many applications, especially in the semiconductor industry, high-purity this compound is required.[1] The primary method for purifying crude TMA is distillation.[8][9][10]

Experimental Protocol for High-Purity Distillation:

-

System Preparation: A distillation apparatus, such as a microchannel rectification tower, is purged with an inert gas to create an ultra-low water and oxygen environment.[8]

-

Charging the Still: The crude this compound is transferred to the rectification kettle.[8]

-

Distillation Conditions: The distillation is carried out under controlled pressure and temperature. For example, at a pressure of 0.02 MPa, the rectification temperature is 80°C.[8] Under standard atmospheric pressure, the boiling point of TMA is between 125-127°C.[8]

-

Fraction Collection: The fraction with the correct boiling point is collected in a cold trap to yield high-purity this compound.[8]

-

Inert Gas Blowing: To further remove impurities with a higher vapor pressure, an inert gas, such as high-purity helium, can be circulated through the TMA vapor during distillation.[11][12]

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthesis and purification processes described.

Table 1: Synthesis Process Parameters and Outcomes

| Synthesis Method | Key Reactants | Catalyst/Enhancer | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) | Reference |

| Direct Synthesis (Two-Step) | Al, CH₃Cl, Na | - | - | - | - | - | - | [1][2] |

| Alkyl Exchange | Triethylaluminum, Methyl Bromide | Iron-Stibonium Complex | Decane | 105 | 0.1 | 64.3 | 98.1 | [6] |

| Sodium Reduction of DMAC | Dimethylaluminum Chloride, Na | - | Mineral Oil | 130-150 | - | - | 67.97 (in distillate) | [4] |

| Sodium Reduction with Fluoride | Dimethylaluminum Chloride, Na | Sodium Fluoride | Mineral Oil | 120-140 | - | 89.2 | 95.4 | [3] |

Table 2: Purification Parameters and Impurity Levels in High-Purity TMA

| Purification Method | Key Parameters | Initial Purity (%) | Final Purity (%) | Reference |

| Microchannel Rectification | Rectification Pressure: 0.02-0.1 MPa, Temperature: 80-128°C | 99.93 | 99.999993 | [8] |

| Distillation with Inert Gas Blowing | Distillation at 127°C with Helium flow | - | Organosilicon components lowered to 0.7 ppm from 173 ppm | [12] |

Table 3: Impurity Profile of High-Purity this compound

| Impurity | Concentration | Reference |

| Organosilicon Components | ≤ 0.5 ppm | [9][10] |

| Chlorine Components | ≤ 20 ppm | [9][10] |

| Hydrocarbon Components | ≤ 1,000 ppm | [9][10] |

| Calcium (Ca) | ≤ 0.05 ppm | [9][10] |

| Iron (Fe) | ≤ 0.05 ppm | [9][10] |

| Magnesium (Mg) | ≤ 0.05 ppm | [9][10] |

| Sodium (Na) | ≤ 0.05 ppm | [9][10] |

| Silicon (Si) | ≤ 0.07 ppm | [9][10] |

| Zinc (Zn) | ≤ 0.05 ppm | [9][10] |

| Sulfur (S) | ≤ 0.05 ppm | [9][10] |

| Alkylaluminum Oxides | ≤ 20 ppm | [9][10] |

Process Visualizations

The following diagrams illustrate the workflows for the synthesis and purification of this compound.

Caption: Alkyl Exchange Synthesis of TMA.

References

- 1. Trimethylaluminium [chemeurope.com]

- 2. Trimethylaluminium - Wikipedia [en.wikipedia.org]

- 3. US5015750A - Preparation of this compound - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. US5543537A - Process for preparing this compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. thieme-connect.com [thieme-connect.com]

- 8. A kind of purification method of this compound crude product - Eureka | Patsnap [eureka.patsnap.com]

- 9. EP1621542B1 - Purification method of crude this compound - Google Patents [patents.google.com]

- 10. US7179931B2 - High-purity this compound and purification method of crude this compound - Google Patents [patents.google.com]

- 11. JP4488186B2 - Method for purifying this compound - Google Patents [patents.google.com]

- 12. data.epo.org [data.epo.org]

An In-depth Technical Guide to Trimethylaluminum (Al₂(CH₃)₆)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylaluminum (TMA), with the dimeric formula Al₂(CH₃)₆, is a pyrophoric, colorless liquid that serves as a pivotal organoaluminum compound in a multitude of chemical applications. This technical guide provides a comprehensive overview of its core chemical and physical properties, detailed experimental protocols for its synthesis and significant reactions, and critical safety and handling information. The content is structured to be an essential resource for researchers, scientists, and professionals in drug development and materials science, offering in-depth data presentation and visualization of key chemical processes.

Chemical and Physical Properties

This compound exists as a dimer at room temperature, with two aluminum centers bridged by two methyl groups. This electron-deficient bonding structure is a key feature influencing its reactivity.[1] The physical and chemical properties of TMA are summarized in the tables below.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | Al₂(CH₃)₆ | [1] |

| Molar Mass | 144.18 g/mol (dimer) | [2] |

| Appearance | Colorless liquid | [2] |

| Melting Point | 15 °C (59 °F; 288 K) | [2] |

| Boiling Point | 127 °C (261 °F; 400 K) | [2] |

| Density | 0.743 g/cm³ (at 30 °C) | [2] |

| Viscosity | 0.9 mPa·s (at 30 °C) | [2] |

| Vapor Pressure | 1.2 kPa (at 20 °C), 9.24 kPa (at 60 °C) | [1] |

Table 2: Thermodynamic Properties of this compound

| Property | Value | Reference |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈, liquid) | -151 kJ/mol | [2] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈, gas) | -136.4 kJ/mol | [1] |

| Standard Molar Entropy (S⦵₂₉₈, liquid) | 209.4 J/(mol·K) | [1] |

| Molar Heat Capacity (Cₚ, liquid) | 155.6 J/(mol·K) | [3][4] |

| Heat of Vaporization (ΔHᵥ) | 247 J/g | [2] |

| Heat of Combustion (ΔH꜀°) | -3180 kJ/mol | [2] |

Structure and Bonding

The dimeric structure of this compound, Al₂(CH₃)₆, features two aluminum atoms linked by two bridging methyl groups, with each aluminum atom also bonded to two terminal methyl groups. This results in a distorted tetrahedral geometry around each aluminum atom. The Al-C bonds in the bridge are longer (approximately 2.14 Å) than the terminal Al-C bonds (approximately 1.97 Å).[1] This "electron-deficient" three-center, two-electron (3c-2e) bonding in the Al-CH₃-Al bridge is a hallmark of its structure and a primary reason for its high reactivity.

Experimental Protocols

Synthesis of this compound

A common industrial synthesis involves the reaction of methyl chloride with aluminum-sodium alloy.[1]

Reaction: 2 Al + 6 CH₃Cl + 6 Na → Al₂(CH₃)₆ + 6 NaCl

Experimental Workflow:

Protocol:

-

Caution: This reaction is highly exothermic and should only be performed by trained personnel in a suitable high-pressure reactor with appropriate safety measures.

-

Charge a high-pressure autoclave with the desired molar equivalents of aluminum powder and sodium metal under an inert atmosphere.

-

Seal the reactor and introduce methyl chloride gas to the desired pressure.

-

Heat the reactor to initiate the reaction, typically between 150-200 °C.

-

Monitor the reaction pressure and temperature. The reaction is complete when the pressure stabilizes.

-

Cool the reactor to room temperature and vent any unreacted methyl chloride.

-

The crude product mixture is then transferred under an inert atmosphere to a distillation apparatus.

-

Purify the this compound by fractional distillation. The solid sodium chloride byproduct is removed by filtration.

Preparation of Tebbe's Reagent

Tebbe's reagent is a valuable methylenating agent prepared from titanocene dichloride and this compound.

Reaction: Cp₂TiCl₂ + 2 Al(CH₃)₃ → Cp₂Ti(μ-CH₂)(μ-Cl)Al(CH₃)₂ + CH₄ + Al(CH₃)₂Cl

Protocol:

-

Caution: this compound and Tebbe's reagent are pyrophoric. All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or in a glovebox.

-

In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve titanocene dichloride (Cp₂TiCl₂) in anhydrous toluene.

-

Cool the solution to -50 °C using a dry ice/acetone bath.

-

Slowly add a solution of this compound in toluene (2 equivalents) to the cooled titanocene dichloride solution with vigorous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for at least 1 hour. During this time, the color of the solution will change from red to a deep red-brown.

-

The resulting solution of Tebbe's reagent can be used in situ for subsequent reactions.

Zirconium-Catalyzed Carboalumination of Alkynes

This reaction allows for the stereospecific addition of a methyl group and an aluminum moiety across a carbon-carbon triple bond.

Reaction: R-C≡C-R' + Al(CH₃)₃ (in the presence of Cp₂ZrCl₂) → (R)(CH₃)C=C(Al(CH₃)₂)(R')

Protocol:

-

Caution: this compound is pyrophoric. All manipulations must be carried out under a dry, inert atmosphere.

-

To a flame-dried Schlenk flask containing the alkyne substrate in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane), add a catalytic amount of zirconocene dichloride (Cp₂ZrCl₂).

-

Cool the mixture to 0 °C.

-

Slowly add a solution of this compound (1.1 to 2 equivalents) to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

-

The resulting vinylalane can be quenched with various electrophiles to introduce a range of functional groups. For example, quenching with water will yield the corresponding alkene.

Key Reactions and Mechanisms

Hydrolysis

This compound reacts violently with water in a highly exothermic reaction to produce methane and aluminum oxide.[2]

Reaction Pathway:

Under controlled conditions with a limited amount of water, methylaluminoxane (MAO), an important co-catalyst in olefin polymerization, can be formed.

Ziegler-Natta Polymerization

This compound, often in the form of methylaluminoxane (MAO), acts as a co-catalyst in Ziegler-Natta polymerization to activate the transition metal catalyst (e.g., a titanium or zirconium compound).[5][6][7]

Simplified Mechanism:

The organoaluminum compound alkylates the transition metal center, creating a cationic species that is the active site for polymerization. The olefin monomer then coordinates to the metal center and inserts into the metal-alkyl bond, leading to chain growth.

Spectroscopic Data

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Key Features | Reference |

| ¹H NMR | A single sharp resonance for the methyl protons is observed at room temperature due to rapid exchange between bridging and terminal positions. The chemical shift is typically around -0.5 to -1.0 ppm (relative to TMS). | [8][9] |

| ¹³C NMR | Similar to ¹H NMR, a single resonance is observed for the methyl carbons due to rapid exchange. | [10][11] |

| IR Spectroscopy | Characteristic C-H stretching and bending vibrations are observed. The Al-C stretching modes are found in the far-infrared region. Key bands include those for bridging and terminal methyl groups. | [12][13][14][15] |

| Mass Spectrometry (EI) | The mass spectrum shows a complex fragmentation pattern. The molecular ion is often not observed. Common fragments correspond to the loss of methyl groups and cleavage of the Al-Al bond in the dimer. | [16] |

Safety and Handling

This compound is a highly hazardous material that requires stringent safety precautions.

Table 4: Toxicity Data for this compound

| Parameter | Value | Reference |

| Oral LD50 (Rat) | No data available | [17][18][19][20] |

| Dermal LD50 (Rabbit) | > 2000 mg/kg | [21][22] |

| Inhalation LC50 (Rat) | No data available | [17][18][20] |

Key Safety Precautions:

-

Pyrophoric: this compound ignites spontaneously in air. It must be handled under an inert atmosphere (e.g., nitrogen or argon) at all times.[2]

-

Reacts Violently with Water: Contact with water, including atmospheric moisture, can lead to a violent exothermic reaction and the release of flammable methane gas.[2]

-

Corrosive: It causes severe burns to the skin and eyes.[23]

-

Personal Protective Equipment (PPE): Flame-retardant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., neoprene or nitrile) must be worn.

-

Fire Extinguishing: Do NOT use water, carbon dioxide, or halogenated extinguishers. Use dry chemical powder (e.g., Met-L-X®) or sand to smother the fire.

-

Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials (e.g., water, alcohols, oxidizing agents). Containers should be kept tightly sealed under an inert atmosphere.

Emergency Procedures:

-

Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Spill: Evacuate the area. If the spill ignites, use an appropriate fire extinguisher. If it does not ignite, cover the spill with a dry, inert absorbent material (e.g., sand or vermiculite) and transfer to a sealed container for disposal.

This technical guide is intended for informational purposes for qualified individuals and does not supersede any institutional or regulatory safety protocols. Always consult the Safety Data Sheet (SDS) and your institution's safety guidelines before handling this compound.

References

- 1. Trimethylaluminium - Wikipedia [en.wikipedia.org]

- 2. nouryon.com [nouryon.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. Studies on Ziegler‐Natta catalysts. Part I. Reaction between this compound and α‐titanium trichloride (1966) | L. A. M. Rodriguez | 56 Citations [scispace.com]

- 6. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. C-13 NMR Spectrum [acadiau.ca]

- 12. surface.chem.uwm.edu [surface.chem.uwm.edu]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. researchgate.net [researchgate.net]

- 15. [PDF] Infrared Spectroscopy of this compound and Dimethylaluminum chloride adsorbed on Alumina | Semantic Scholar [semanticscholar.org]

- 16. This compound [webbook.nist.gov]

- 17. umass.edu [umass.edu]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 20. depts.ttu.edu [depts.ttu.edu]

- 21. fishersci.com [fishersci.com]

- 22. chemview.epa.gov [chemview.epa.gov]

- 23. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Physical Properties of Trimethylaluminum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylaluminum (TMA), with the chemical formula Al₂(CH₃)₆, is the simplest organoaluminum compound.[1] It exists as a dimer, featuring bridging methyl groups, a structure analogous to diborane.[2] This colorless liquid is highly pyrophoric, igniting spontaneously in air, and reacts violently with water.[1][3] TMA is a crucial reagent and precursor in various chemical processes, including the production of methylaluminoxane (MAO), an activator for Ziegler-Natta catalysts used in olefin polymerization.[2] It also serves as a methylation agent and is widely used in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) for creating thin films of aluminum-containing compound semiconductors and high-k dielectrics like Al₂O₃.[1][2] Given its high reactivity and broad utility, a thorough understanding of its physical properties is paramount for safe handling and effective application in research and industrial settings.

Quantitative Physical Properties

The core physical characteristics of this compound are summarized in the tables below for easy reference and comparison.

General and Thermodynamic Properties

| Property | Value | Temperature (°C) | Pressure |

| Molecular Formula | C₃H₉Al (monomer) / C₆H₁₈Al₂ (dimer) | - | - |

| Molar Mass | 72.09 g/mol (monomer) / 144.18 g/mol (dimer)[1][2] | - | - |

| Appearance | Colorless liquid[1][2] | - | - |

| Melting Point | 15 °C to 15.4 °C[1][2][4] | - | - |

| Boiling Point | 125 °C to 130 °C[1][2] | - | 1013 mbar |

| Density | 0.752 g/cm³[1] | 20 | - |

| 0.81 g/mL[5][6] | 25 | - | |

| Flash Point | -17 °C to 40 °F (-1.1 °C)[5][[“]] | - | - |

| Auto-ignition Temperature | < 0 °C (Pyrophoric)[3] | - | - |

| Heat of Vaporization | ~41.9 kJ/mol (Dimer)[4][8] | - | - |

| Heat Capacity (C) | 155.6 J/(mol·K)[1] | 25 | 100 kPa |

| Std Molar Entropy (S⦵₂₉₈) | 209.4 J/(mol·K)[1] | 25 | 100 kPa |

Vapor Pressure and Viscosity

| Property | Value | Temperature (°C) |

| Vapor Pressure | 1.2 kPa (9.0 mmHg)[1] | 20 |

| 9.24 kPa (69.3 mmHg)[1][5] | 60 | |

| Viscosity | 1.12 cP[1] | 20 |

| 0.9 cP[1] | 30 |

Solubility

| Solvent | Solubility |

| Water | Reacts violently[1][6] |

| Aromatic Hydrocarbons | Soluble[5][6] |

| Saturated Aliphatic Hydrocarbons | Soluble[5][6] |

| Cycloaliphatic Hydrocarbons | Soluble[5][6] |

Experimental Protocols

Due to the pyrophoric and air-sensitive nature of this compound, all experimental determinations of its physical properties must be conducted under an inert atmosphere (e.g., nitrogen or argon) using specialized equipment such as a glove box or Schlenk line.

Determination of Melting and Boiling Points

-

Methodology: Differential Scanning Calorimetry (DSC) is a suitable method for determining the melting point. A small, hermetically sealed sample of TMA is cooled and then heated at a controlled rate. The onset of the endothermic peak corresponds to the melting point. The boiling point can be determined by placing the sample in a distillation apparatus under an inert atmosphere and slowly heating it. The temperature at which the liquid boils at a given pressure is recorded as the boiling point.

Measurement of Vapor Pressure

-

Methodology: A static method using a capacitance diaphragm gauge is appropriate for measuring the vapor pressure of reactive organometallic compounds.

-

A sample of TMA is introduced into a thermostated sample vessel connected to a vacuum line and a pressure sensor.

-

The sample is degassed through several freeze-pump-thaw cycles to remove any dissolved inert gas.

-

The sample vessel is then immersed in a liquid bath with precise temperature control.

-

Once thermal equilibrium is reached, the pressure of the vapor above the liquid sample is recorded at various temperatures.

-

The data can be fitted to the Antoine or Cox equation to describe the vapor pressure-temperature relationship.

-

Determination of Density

-

Methodology: A vibrating-tube densimeter can be used for accurate density measurements of air-sensitive liquids.

-

The instrument is calibrated with a standard of known density.

-

TMA is transferred to the measurement cell under an inert atmosphere via a syringe or cannula.

-

The oscillation period of the U-tube filled with the sample is measured at a controlled temperature.

-

The density is calculated from the oscillation period and the calibration constants.

-

Measurement of Viscosity

-

Methodology: The viscosity of air-sensitive compounds like TMA can be measured using a rotational viscometer with a sealed sample chamber.

-

The sample is transferred to the viscometer's measurement cup under an inert atmosphere.

-

A spindle is immersed in the liquid, and the chamber is sealed.

-

The torque required to rotate the spindle at a specific speed is measured.

-

The viscosity is calculated from the torque, rotational speed, and the geometry of the spindle and cup.

-

Thermal Decomposition Analysis

-

Methodology: The thermal stability and decomposition products of TMA can be studied using techniques like Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS).

-

A small sample of TMA is placed in the TGA furnace under a controlled inert gas flow.

-

The sample is heated at a constant rate.

-

The TGA measures the mass loss as a function of temperature, indicating decomposition.

-

The evolved gases from the decomposition are simultaneously analyzed by the mass spectrometer to identify the decomposition products, such as methane and methyl radicals.[9] In an argon atmosphere, the decomposition of TMA begins at 332°C and the rate increases rapidly above 380°C.[10]

-

Visualizations: Structure, Reactions, and Handling

The following diagrams illustrate the key structural features, chemical reactions, and handling logic for this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. fiveable.me [fiveable.me]

- 6. researchgate.net [researchgate.net]

- 7. consensus.app [consensus.app]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.aip.org [pubs.aip.org]

trimethylaluminum dimer monomer equilibrium

An In-depth Technical Guide to the Trimethylaluminum Dimer-Monomer Equilibrium

Introduction

This compound (TMA), with the empirical formula Al(CH₃)₃, is a pyrophoric, colorless liquid that serves as one of the simplest and most important organoaluminum compounds. It is a crucial reagent and precursor in numerous industrial applications, including Ziegler-Natta catalysis for polyolefin production, and as a preferred aluminum source for Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) in the semiconductor industry.[1][2]

A fundamental characteristic of this compound is its existence as a dimer, Al₂(CH₃)₆, at room temperature and standard pressure.[1][3] This dimeric structure is in a dynamic equilibrium with its monomeric form, Al(CH₃)₃. The position of this equilibrium is highly sensitive to temperature and pressure, a factor of critical importance for processes like ALD, where the gaseous precursor's state directly influences film growth and quality.[4][5] This guide provides a detailed examination of the structural, thermodynamic, and experimental aspects of the TMA dimer-monomer equilibrium for researchers and professionals in chemistry and materials science.

Molecular Structure and Bonding

The equilibrium involves two distinct molecular structures: the planar monomer and the bridged dimer. At higher temperatures, the dimer cracks into the monomeric form.[1]

This compound Monomer (AlMe₃)

In the gas phase at elevated temperatures, TMA exists as a monomer with D₃h symmetry.[6][7] The aluminum atom is at the center of a trigonal planar structure, bonded to three methyl groups. The methyl groups are reported to rotate freely.[6][7]

This compound Dimer (Al₂Me₆)

At room temperature, TMA primarily exists as a dimer.[3] The structure is analogous to diborane, featuring two aluminum atoms and two bridging methyl groups forming a four-membered Al-C-Al-C ring.[1][6] This configuration results in two distinct types of methyl groups: four terminal and two bridging. The carbon atoms of the bridging methyl groups are pentacoordinate, each bonded to three hydrogen atoms and two aluminum atoms.[1] The aluminum centers are tetrahedral.[1] The methyl groups undergo rapid intramolecular exchange between bridging and terminal positions.[1]

Structural Data Comparison

Gas-phase electron diffraction studies and density functional theory (DFT) calculations have provided precise geometric parameters for both species.

| Parameter | Monomer (Al(CH₃)₃) | Dimer (Al₂(CH₃)₆) | Reference |

| Al-C Bond Length (terminal) | 1.964 (0.003) Å | 1.97 Å | [1][7] |

| Al-C Bond Length (bridging) | N/A | 2.14 Å | [1] |

| C-Al-C Angle | ~120° | N/A | [7] |

| Al-C-Al Angle (in ring) | N/A | ~75° | [6] |

Thermodynamics of Dissociation

The dissociation of the this compound dimer is an endothermic process, governed by the following equilibrium:

Al₂(CH₃)₆ (g) ⇌ 2 Al(CH₃)₃ (g)

The equilibrium is significantly influenced by temperature and pressure. High temperatures and low pressures shift the equilibrium to the right, favoring the formation of the monomer.[4][5] For instance, under typical ALD conditions of 150°C and 1 Torr, approximately 98% of TMA exists in its monomeric form.[4]

Thermodynamic Parameters for Dimer Dissociation

Various studies have determined the enthalpy and entropy changes associated with the gas-phase dissociation of the dimer.

| Parameter | Value | Units | Reference |

| Enthalpy of Dissociation (ΔH°) | 20.2 ± 1.0 | kcal/mol | [3] |

| 20.40 ± 0.34 | kcal/mol | [4] | |

| 85.35 ± 1.42 | kJ/mol | [4] | |

| Entropy of Dissociation (ΔS°) | 29.3 ± 0.3 | cal K⁻¹ mol⁻¹ | [4] |

| 122.6 ± 1.3 | J K⁻¹ mol⁻¹ | [4] |

Note: Values are per mole of dimer.

Equilibrium Constant (Keq)

Theoretical calculations have been performed to predict the equilibrium constant for the dissociation reaction at various temperatures.

| Temperature (°C) | Temperature (K) | Predicted Keq (atm) | Experimental Keq (atm) | Reference |

| 100.3 | 373.45 | 33.3 | 28.3 | [8][9] |

| 115.0 | 388.15 | 92.2 | 76.7 | [8][9] |

| 155.7 | 428.85 | 1023.7 | 931.0 | [8][9] |

Experimental Protocols for Studying the Equilibrium

The dimer-monomer equilibrium and the structures of the involved species have been investigated using several key experimental techniques.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the precise molecular structure of gaseous compounds. It has been instrumental in measuring the bond lengths and angles of both TMA monomer and dimer.

Methodology: A beam of high-energy electrons is fired through a gaseous sample of TMA. The electrons are diffracted by the molecules, creating a pattern that is captured on a detector. This diffraction pattern is a function of the interatomic distances within the molecules. By heating the sample nozzle to different temperatures (e.g., 215°C), the dimer-monomer equilibrium can be shifted, allowing for the characterization of the monomer-rich gas.[7][10]

General Experimental Protocol:

-

Sample Introduction: A sample of liquid TMA is placed in a reservoir connected to a nozzle inside a high-vacuum chamber.

-

Vaporization: The reservoir is maintained at a controlled temperature (e.g., 40°C) to establish a sufficient vapor pressure, while the nozzle is heated to a higher temperature (e.g., 215°C) to promote dimer dissociation.[7]

-

Electron Diffraction: The gaseous TMA is allowed to expand through the nozzle into the path of a high-energy electron beam.

-

Data Collection: The resulting diffraction pattern is recorded on a photographic plate or a digital detector at a known distance from the nozzle.[7]

-

Data Analysis: The diffraction intensities are analyzed to generate a radial distribution curve, from which molecular parameters like bond lengths and angles are determined by least-squares refinement.[7]

Spectroscopic Methods

Vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to probe the equilibrium and the dynamic exchange processes.

4.2.1 Infrared (IR) and Raman Spectroscopy

Methodology: These techniques distinguish between the monomer and dimer based on their different molecular symmetries, which lead to different numbers of IR- and Raman-active vibrational modes. For example, gas-phase TMA dimer can be adsorbed onto a substrate and its reaction or dissociation monitored.[11][12] IR spectroscopy can identify adsorbed dimethylaluminum and monomethylaluminum species by characteristic peaks in the methyl bending region.[11]

General Experimental Protocol:

-

Sample Cell: The TMA sample (gas or liquid) is contained in a cell with windows transparent to IR or visible light (e.g., KBr for IR, quartz for Raman).

-

Temperature Control: The cell is placed in a variable-temperature holder to study the equilibrium as a function of temperature.

-

Spectrum Acquisition: The sample is irradiated with the appropriate light source (e.g., an IR source or a laser).

-

Detection: The transmitted (IR) or scattered (Raman) light is collected and analyzed by a spectrometer.

-

Analysis: The resulting spectra are compared to theoretical calculations or known spectra to identify the vibrational modes corresponding to the monomer, dimer, or other species present.

4.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: ¹H and ²⁷Al NMR are particularly useful for studying the equilibrium in solution. At low temperatures, separate signals for the bridging and terminal methyl protons of the dimer may be observed. As the temperature increases, these signals broaden and coalesce due to the rapid chemical exchange between the two positions.[13] The addition of Lewis bases like tetrahydrofuran (THF) can cleave the dimer to form a monomeric adduct, resulting in a significant upfield shift and narrowing of the TMA resonance in the ¹H NMR spectrum.[14] ²⁷Al NMR is also sensitive to the equilibrium, with the chemical shift moving to a lower field as the temperature increases, indicating a shift towards the monomer.[15]

General Experimental Protocol (Variable Temperature):

-

Sample Preparation: A solution of TMA is prepared in a suitable deuterated solvent (e.g., toluene-d₈, CD₂Cl₂) inside an inert atmosphere glovebox and sealed in an NMR tube.

-

Spectrometer Setup: The NMR tube is placed in the spectrometer, which is equipped with a variable-temperature probe.

-

Low-Temperature Measurement: The probe is cooled to a low temperature (e.g., 220 K) to slow the methyl group exchange, and a ¹H NMR spectrum is acquired.

-

Incremental Heating: Spectra are recorded at various increasing temperature intervals.

-

Data Analysis: The changes in chemical shifts, signal broadening, and coalescence temperature are analyzed using line-shape analysis software to determine the kinetic and thermodynamic parameters of the exchange process.[13]

Conclusion

The dynamic equilibrium between the dimeric and monomeric forms of this compound is a defining feature of its chemistry. The structure of the electron-deficient dimer, with its pentacoordinate bridging methyl carbons, gives way to a trigonal planar monomer at elevated temperatures or reduced pressures. A comprehensive understanding of the structural details, thermodynamic driving forces, and the influence of external conditions on this equilibrium is paramount for its effective use in chemical synthesis and advanced materials deposition. The experimental techniques outlined provide the necessary tools for researchers to probe and quantify this fundamental process, enabling precise control over reactions and applications involving this versatile organoaluminum compound.

References

- 1. Trimethylaluminium - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The molecular structure of trimethylaluminium monomer - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Infrared Spectroscopy of this compound and Dimethylaluminum chloride adsorbed on Alumina | Semantic Scholar [semanticscholar.org]

- 13. rsc.org [rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Cas 75-24-1,Trimethylaluminium | lookchem [lookchem.com]

The Enduring Lewis Acidity of Trimethylaluminum: A Technical Guide for Researchers

For Immediate Release

An In-depth Technical Guide on the Core Lewis Acid Character of Trimethylaluminum for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound (TMA), with the formula Al₂(CH₃)₆, is a pyrophoric, colorless liquid that serves as a quintessential example of an organoaluminum compound.[1][2] Despite its simple structure, TMA exhibits a profound Lewis acidic character that underpins its extensive utility in organic synthesis and industrial catalysis. This technical guide provides a comprehensive exploration of the electronic structure, bonding, reactivity, and quantification of the Lewis acidity of this compound, tailored for researchers, scientists, and professionals in drug development.

Electronic Structure and Bonding: The Origin of Lewis Acidity

The Lewis acidity of this compound arises from the electron-deficient nature of the aluminum center. In its monomeric form, Al(CH₃)₃, the aluminum atom is sp² hybridized, possessing a vacant p-orbital.[3] This electron deficiency drives the formation of a dimeric structure, Al₂(CH₃)₆, which is the predominant form of TMA in the condensed phase.[1][4]

The dimer features two aluminum centers bridged by two methyl groups, forming a three-center, two-electron (3c-2e) bond.[2] This bonding motif, analogous to that in diborane, results in a tetrahedral coordination geometry around each aluminum atom.[1][2] The terminal Al-C bonds are shorter and stronger than the bridging Al-C bonds, reflecting the different bonding interactions.[1][5] The presence of these electron-deficient bonds makes the aluminum centers in the TMA dimer highly susceptible to attack by Lewis bases.

At elevated temperatures, the dimer can dissociate into the monomeric form, Al(CH₃)₃, which is an even stronger Lewis acid due to the more accessible vacant p-orbital on the aluminum atom.[1][3]

Quantitative Assessment of Lewis Acidity

The Lewis acidity of this compound can be quantified through various experimental and computational methods. The ECW model, a quantitative model that describes Lewis acid-base interactions, provides specific parameters for AlMe₃. The enthalpy data indicate that AlMe₃ is a hard acid with an EA value of 8.66 and a CA value of 3.68.[1]

Table 1: Structural and Thermodynamic Data for this compound

| Parameter | Value | Reference(s) |

| Dimer (Al₂(CH₃)₆) Bond Lengths | ||

| Al-C (terminal) | 1.97 Å | [1][2] |

| Al-C (bridging) | 2.14 Å | [1][2] |

| Dimer (Al₂(CH₃)₆) Bond Angles | ||

| C(terminal)-Al-C(terminal) | ~124° | [5] |

| Al-C(bridging)-Al | ~70° | [5] |

| ECW Model Parameters (for monomeric AlMe₃) | ||

| EA | 8.66 | [1] |

| CA | 3.68 | [1] |

| Enthalpy of Dimerization (2AlMe₃ ⇌ Al₂Me₆) | - | [5] |

Reactivity as a Lewis Acid: Adduct Formation and Catalysis

The potent Lewis acidity of this compound governs its reactivity, leading to the formation of stable adducts with a wide range of Lewis bases, including ethers, amines, and phosphines.[6][7] This ability to coordinate to Lewis basic sites is fundamental to its role as a catalyst and reagent in numerous organic transformations.

Ziegler-Natta Polymerization

In Ziegler-Natta polymerization, this compound or other organoaluminum compounds act as essential co-catalysts.[8][9][10][11][12][13] TMA's primary role is to alkylate the transition metal pre-catalyst (e.g., titanium tetrachloride) and to generate the active catalytic species.[10][11] The Lewis acidity of the aluminum center facilitates the abstraction of a chloride ligand from the transition metal, creating a vacant coordination site for the olefin monomer to bind and subsequently insert into the growing polymer chain.

A key component in modern Ziegler-Natta catalysis is methylaluminoxane (MAO), which is produced by the controlled hydrolysis of this compound.[2][14][15] MAO is a complex oligomeric species that acts as a highly effective activator for metallocene catalysts.[2][14][15] The Lewis acidic aluminum sites within the MAO structure are crucial for generating the cationic, catalytically active metallocene species.[2][14]

Caption: Activation of a Ziegler-Natta pre-catalyst by this compound.

Carboalumination

Carboalumination involves the addition of an organoaluminum reagent across a carbon-carbon multiple bond. This reaction is often catalyzed by zirconocene dichloride, where this compound plays a dual role.[1][16] It acts as a methylating agent for the zirconium catalyst and the resulting organozirconium species then undergoes carboalumination with an alkyne or alkene. The Lewis acidity of the aluminum in the system is believed to play a role in the transmetalation steps of the catalytic cycle.[16][17][18][19]

Caption: Simplified catalytic cycle for zirconocene-catalyzed carboalumination.

Amide Bond Formation

This compound has emerged as a highly effective reagent for the direct amidation of carboxylic acids and esters.[20][21][22][23][24][25] The Lewis acidic aluminum center coordinates to the carbonyl oxygen of the carboxylic acid or ester, activating it towards nucleophilic attack by an amine.[20][23] This method provides a powerful alternative to traditional coupling reagents, often proceeding under mild conditions with high yields.[20][21]

Caption: this compound-mediated amide bond formation.

Synthesis of Tebbe's Reagent

Tebbe's reagent, a versatile methylenating agent, is synthesized from the reaction of titanocene dichloride with this compound.[1][2][5][6][26][27][28][29] In this reaction, TMA acts as both an alkylating agent and a chloride abstractor, leading to the formation of the titanium-aluminum heterocycle.[2][26]

Experimental Protocols for Characterization and Synthesis

Quantification of Lewis Acidity via the Gutmann-Beckett Method (³¹P NMR Spectroscopy)

The Gutmann-Beckett method provides a convenient and reliable means of quantifying the Lewis acidity of a compound by observing the change in the ³¹P NMR chemical shift of a probe molecule, typically triethylphosphine oxide (Et₃PO), upon adduct formation.[7][9][25][30]

Protocol:

-

Sample Preparation: All manipulations must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) due to the pyrophoric nature of this compound.

-

A stock solution of triethylphosphine oxide (Et₃PO) in a dry, non-coordinating solvent (e.g., toluene-d₈ or benzene-d₆) is prepared.

-

A known concentration of this compound is added to the Et₃PO solution.

-

NMR Analysis: The ³¹P{¹H} NMR spectrum of the solution is recorded.

-

Data Interpretation: The chemical shift (δ) of the phosphorus signal in the TMA-Et₃PO adduct is compared to that of free Et₃PO. A larger downfield shift indicates a stronger Lewis acid. The Acceptor Number (AN) can be calculated using the formula: AN = 2.21 x (δsample - 41.0), where 41.0 is the chemical shift of Et₃PO in hexane.[25]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with the formation of a Lewis acid-base adduct, providing thermodynamic parameters such as the enthalpy of formation (ΔH), binding constant (Kₐ), and stoichiometry (n).[31][32][33][34]

Protocol:

-

Instrumentation and Sample Preparation: An isothermal titration calorimeter is used. All solutions must be prepared in a dry, inert solvent inside a glovebox.

-

A solution of this compound of known concentration is placed in the sample cell.

-

A solution of the Lewis base (e.g., pyridine, THF) of known concentration is loaded into the titration syringe.

-

Titration: The Lewis base solution is injected into the TMA solution in small, precise aliquots. The heat released or absorbed after each injection is measured.

-

Data Analysis: The resulting data are fitted to a binding model to determine the thermodynamic parameters of the adduct formation.

Synthesis of Tebbe's Reagent

Materials:

-

Titanocene dichloride (Cp₂TiCl₂)

-

This compound (2.0 M solution in toluene)

-

Anhydrous toluene

-

Under an inert atmosphere, titanocene dichloride is suspended in anhydrous toluene in a Schlenk flask equipped with a magnetic stir bar.

-

The suspension is cooled to -50 °C.

-

A solution of this compound in toluene is added dropwise to the stirred suspension over 30 minutes.

-

The reaction mixture is allowed to warm to room temperature and stirred for at least 2 hours.

-

The resulting deep red solution contains Tebbe's reagent and can be used in situ or the product can be isolated by crystallization.

Caption: Workflow for quantifying the Lewis acidity of this compound.

Conclusion

The Lewis acid character of this compound is a cornerstone of its rich and diverse chemistry. From its fundamental dimeric structure featuring three-center, two-electron bonds to its pivotal role in industrial catalysis and synthetic organic chemistry, the electron-deficient nature of the aluminum center dictates its reactivity. A thorough understanding of its Lewis acidity, supported by quantitative data and detailed experimental methodologies, is crucial for harnessing the full potential of this remarkable organometallic compound in the development of new chemical entities and materials. The protocols and mechanistic insights provided in this guide offer a valuable resource for researchers and professionals in the field.

References

- 1. Tebbe Reagent | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Tebbe's reagent - Wikipedia [en.wikipedia.org]

- 3. Complex formation of this compound and trimethylgallium with ammonia: evidence for a hydrogen-bonded adduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Tebbe reagent and Petasis reagent - Santiago Lab [sigutlabs.com]

- 6. Tebbe Olefination | NROChemistry [nrochemistry.com]

- 7. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 8. Formation of octameric methylaluminoxanes by hydrolysis of this compound and the mechanisms of catalyst activation in single-site α-olefin polymerization catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

- 10. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Studies on Ziegler‐Natta catalysts. Part I. Reaction between this compound and α‐titanium trichloride (1966) | L. A. M. Rodriguez | 56 Citations [scispace.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. journals.iucr.org [journals.iucr.org]

- 15. byjus.com [byjus.com]

- 16. Tebbe Olefination [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. chemrxiv.org [chemrxiv.org]

- 20. researchgate.net [researchgate.net]

- 21. youtube.com [youtube.com]

- 22. This compound [webbook.nist.gov]

- 23. New Lab Manual: Determination of Lewis Acidity using 31P NMR - Magritek [magritek.com]

- 24. researchgate.net [researchgate.net]

- 25. Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids [organic-chemistry.org]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

- 29. Gutmann–Beckett method - Wikiwand [wikiwand.com]

- 30. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]

- 31. OhioLINK ETD: Kingsley, Nicholas B. [etd.ohiolink.edu]

- 32. mdpi.com [mdpi.com]

- 33. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 34. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Reactivity of Trimethylaluminum with Protic Solvents

Introduction

This compound (TMA), with the chemical formula Al(CH₃)₃ or more accurately as the dimer Al₂(CH₃)₆, is a highly reactive and versatile organoaluminum compound.[1][2] It is widely utilized in organic synthesis, catalysis, and semiconductor fabrication.[1][3] A key characteristic of TMA is its nature as a potent Lewis acid, owing to the electron-deficient aluminum center, which readily forms adducts with Lewis bases.[4][5] This high reactivity extends to protic solvents, with which it reacts vigorously, often in a highly exothermic manner. Its pyrophoric nature necessitates handling under an inert atmosphere of dry nitrogen or argon.[3][4] This guide provides a detailed examination of the reactivity of this compound with various protic solvents, focusing on reaction mechanisms, quantitative data, and experimental protocols relevant to research and development.

Core Reactivity: Adduct Formation and Protonolysis

The fundamental reaction pathway for this compound with a protic solvent (H-X) involves two primary steps. First, the electron-deficient aluminum atom acts as a Lewis acid, coordinating with the lone pair electrons on the heteroatom (X) of the protic solvent to form a stable Lewis acid-base adduct.[3] This initial reaction is typically rapid and exothermic. The formation of this intermediate is followed by the elimination of a methane molecule, resulting from the transfer of a proton from the solvent to one of the methyl groups on the aluminum, leading to the formation of a new aluminum-heteroatom bond.

Reaction with Water (Hydrolysis)

The reaction of TMA with water is extremely vigorous and can be explosive.[4] This high reactivity is leveraged in processes like Atomic Layer Deposition (ALD) for creating aluminum oxide (Al₂O₃) thin films.[3][6] The reaction proceeds through the formation of a stable TMA-water adduct, (CH₃)₃Al:OH₂, with an exothermicity of 15.7 kcal/mol.[3] Under controlled conditions, the hydrolysis can be stopped to yield methylaluminoxane (MAO), a co-catalyst in olefin polymerization.[4]

Overall Reaction: Al₂(CH₃)₆ + 3 H₂O → Al₂O₃ + 6 CH₄[4]

Controlled Hydrolysis: Al(CH₃)₃ + H₂O → 1/n [Al(CH₃)O]ₙ + 2 CH₄[4]

Computational studies show that the reaction of TMA with water is significantly faster than its reaction with molecular oxygen.[3][7] The initial step involves the interaction of the empty p-orbital of aluminum with a lone pair of electrons on the water's oxygen atom.[3]

Reaction with Alcohols

The reaction of TMA with alcohols (alcoholysis) is analogous to hydrolysis, proceeding via an adduct to form aluminum alkoxides and methane. However, under more forcing conditions (excess TMA, high temperatures), a different reaction pathway, C-methylation, can occur, particularly with tertiary alcohols.[8]

1. Alcoholysis: Al(CH₃)₃ + R-OH → (CH₃)₂Al-OR + CH₄

2. C-Methylation: With excess TMA at temperatures between 100-200 °C, tertiary alcohols can be converted to their corresponding C-methylated alkanes.[8] For example, t-butyl alcohol reacts to form neopentane.[8]

| Reactant Alcohol | Product | Temperature (°C) | Reference |

| t-Butyl alcohol | Neopentane | 100-200 | [8] |

| 1,1-Diphenylethanol | 2,2-Diphenylpropane | 100-200 | [8] |

| 2-Phenylpropan-2-ol | t-Butylbenzene | 100-200 | [8] |

| Triphenylmethanol | 1,1,1-Triphenylethane | 90 | [9] |

Reaction with Amines and Carboxylic Acids: Amide Synthesis

TMA is a highly effective reagent for the direct amidation of carboxylic acids and esters, avoiding the need for pre-activation of the carboxylic acid or the use of coupling reagents.[9][10] This method is valued in drug development for its efficiency and broad applicability. The reaction is believed to proceed through an aluminum "ate" complex that facilitates the condensation.[10]

The reaction is compatible with a wide range of primary, secondary, and aromatic amines, as well as various aliphatic and aromatic carboxylic acids.[10]

| Carboxylic Acid | Amine | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzoic Acid | Benzylamine | Toluene | 90 | 94 | [10] |

| Benzoic Acid | Aniline | Toluene | 90 | 85 | [11] |

| Phenylacetic Acid | Morpholine | Toluene | 90 | 88 | [10] |

| Acetic Acid | Benzylamine | Toluene | 90 | 75 | [10] |

| Phthalimide-protected amino acids | Various amines | Toluene | 90 | - | [10] |

Experimental Protocol: General Procedure for TMA-Mediated Direct Amidation

This protocol is a synthesis of methodologies reported for the direct amidation of carboxylic acids.[9][10]

Materials:

-

Carboxylic acid (1.0 mmol)

-

Amine (1.0 mmol)

-

This compound (1.0 mmol, typically as a 2M solution in toluene or hexanes)

-

Anhydrous toluene (5 mL)

-

1 M HCl (for quenching)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid (1.0 mmol) in anhydrous toluene (5 mL) in a flame-dried flask.

-

Add the this compound solution (1.0 mmol) dropwise to the stirred solution at room temperature.

-

Stir the mixture for 10-15 minutes to allow for the initial reaction and gas evolution (methane) to subside.

-

Add the amine (1.0 mmol) to the reaction mixture.

-

Heat the reaction mixture to 90-100 °C and maintain for 1-2 hours, monitoring progress by TLC or LC-MS.

-

Cool the reaction to 0 °C in an ice bath.

-

Quenching: Cautiously quench the reaction by the slow, dropwise addition of 1 M HCl.

-

Workup: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Thermochemical Data

Understanding the energetics of TMA is crucial for managing its reactivity. The compound exists as a dimer in the liquid phase, with a significant enthalpy of dimerization.[12]

| Property | Value | Units | Reference |

| ΔfH° (liquid, dimer) | -149.7 ± 4.5 | kJ/mol | [2] |

| ΔfH° (gas, monomer) | -86.5 ± 4.8 | kJ/mol | [13] |

| Enthalpy of Vaporization | +9.88 ± 0.06 | kcal/mol | [12] |

| Enthalpy of Dimerization (gas) | -20.40 ± 0.34 | kcal/mol | [12] |

| Adduct Formation with H₂O | -15.7 | kcal/mol | [3] |

Summary of Reactivity

The reaction outcome of this compound with protic solvents is highly dependent on the nature of the solvent, stoichiometry, and reaction temperature. While simple protonolysis is the most common pathway, other synthetically useful transformations can be achieved under specific conditions.

References

- 1. Cas 75-24-1,Trimethylaluminium | lookchem [lookchem.com]

- 2. This compound [webbook.nist.gov]

- 3. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 4. Trimethylaluminium - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Investigating the Trimethylaluminium/Water ALD Process on Mesoporous Silica by In Situ Gravimetric Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. This compound [webbook.nist.gov]

An In-depth Technical Guide to Trimethylaluminum as a Methyl Nucleophile Source

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylaluminum (TMA) is a versatile and powerful organoaluminum reagent that serves as a potent, albeit pyrophoric, source of methyl nucleophiles in organic synthesis. This technical guide provides a comprehensive overview of its applications, with a particular focus on its role in methylation reactions, including conjugate additions and the methylation of ketones. This document details the reactivity, selectivity, and handling of TMA, presenting quantitative data, in-depth experimental protocols, and mechanistic insights to aid researchers in its safe and effective use.

Introduction

This compound (TMA), with the chemical formula Al₂(CH₃)₆, is a dimeric organoaluminum compound that exists as a colorless, pyrophoric liquid.[1] Its high reactivity stems from the electron-deficient nature of the aluminum center, making it a strong Lewis acid and a source of methyl anions. While its pyrophoric nature necessitates careful handling under inert conditions, its utility in forming carbon-carbon bonds has made it an indispensable tool in both academic research and industrial processes.[2][3][4] This guide will explore the core applications of TMA as a methyl nucleophile, providing practical information for its application in a laboratory setting.

Safety and Handling of this compound

Extreme caution must be exercised when handling this compound due to its pyrophoric nature. It ignites spontaneously upon contact with air and reacts violently with water.[2][3][4] All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using appropriate air-free techniques, such as a glovebox or Schlenk line.[2][5]

Personal Protective Equipment (PPE):

-

Safety glasses with side shields and a face shield.[3]

-

Flame-retardant gloves worn over chemically resistant gloves (e.g., nitrile).[3][6]